molecular formula C17H17FN2O4S B2463647 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide CAS No. 922007-62-3

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2463647
CAS No.: 922007-62-3
M. Wt: 364.39
InChI Key: JYFWRZQPSSGXFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydrobenzo[f][1,4]oxazepin ring with an ethyl group at the 4-position and a 5-oxo group. This is attached to a benzenesulfonamide moiety via a nitrogen atom.

Scientific Research Applications

Synthesis and Process Development

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a compound with a benzoxazepine core, which is significant in several kinase inhibitors, including mTOR inhibitors. A notable study by Naganathan et al. (2015) detailed the scalable synthesis process of this compound, focusing on its three chemically rich, distinct fragments. The paper reported successful scale-up processes and yields for key intermediates, highlighting the compound's potential in medicinal chemistry applications (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).

Pharmacophore Applications

The structure of this compound incorporates elements that are important pharmacophores in medicinal chemistry. Li, Lin, and Du (2019) developed an organocatalyzed asymmetric Mannich reaction using related compounds to afford various cyclic amines, showing potential in creating chiral molecules with significant pharmacological relevance (Li, Lin, & Du, 2019).

Potential in Enzyme Inhibition

Sapegin et al. (2018) studied compounds with a [1,4]oxazepine-based primary sulfonamide structure, similar to the one , for their strong inhibition of human carbonic anhydrases, a class of enzymes with therapeutic relevance. The study underscored the dual role of the primary sulfonamide functionality in both ring construction and enzyme inhibition (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Application in Multicomponent Reactions

Shaabani, Mofakham, Maleki, and Hajishaabanha (2010) explored the utility of a novel one-pot multicomponent reaction involving compounds structurally related to this compound. This research highlights the potential of such compounds in synthetic organic chemistry, especially in the synthesis of complex molecular structures (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFWRZQPSSGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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